Bienvenue dans la boutique en ligne BenchChem!

3-Phenyl-1,5-naphthyridin-2-ol

Kinase inhibitor design c-Met Regioisomer selectivity

3-Phenyl-1,5-naphthyridin-2-ol (CAS: 727408-89-1, C₁₄H₁₀N₂O, MW: 222.24 g/mol) is a functionalized 1,5-naphthyridine derivative featuring a hydroxy group at C2 and a phenyl substituent at C3. The 1,5-naphthyridine scaffold is a nitrogen-containing bicyclic heterocycle recognized as a privileged structure in medicinal chemistry, with documented applications as a core template for kinase inhibitors targeting TGF-β type I receptor (ALK5), c-Met, and Plasmodium PI4K.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
Cat. No. B8634657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenyl-1,5-naphthyridin-2-ol
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(C=CC=N3)NC2=O
InChIInChI=1S/C14H10N2O/c17-14-11(10-5-2-1-3-6-10)9-13-12(16-14)7-4-8-15-13/h1-9H,(H,16,17)
InChIKeyQHFHAVYJMVLRNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenyl-1,5-naphthyridin-2-ol Procurement Guide: Core Heterocycle Building Block for Kinase-Targeted Discovery


3-Phenyl-1,5-naphthyridin-2-ol (CAS: 727408-89-1, C₁₄H₁₀N₂O, MW: 222.24 g/mol) is a functionalized 1,5-naphthyridine derivative featuring a hydroxy group at C2 and a phenyl substituent at C3. The 1,5-naphthyridine scaffold is a nitrogen-containing bicyclic heterocycle recognized as a privileged structure in medicinal chemistry, with documented applications as a core template for kinase inhibitors targeting TGF-β type I receptor (ALK5), c-Met, and Plasmodium PI4K [1]. The compound is primarily supplied as a 95% purity research intermediate and serves as a direct synthetic precursor to the 2-chloro analogue via treatment with POCl₃, enabling further diversification through nucleophilic displacement or cross-coupling chemistry [2]. Its structural features—the 1,5-diazine arrangement, the C2-hydroxy tautomeric system, and the C3-phenyl lipophilic group—collectively define a reactivity and physicochemical profile that cannot be replicated by 1,6- or 1,8-naphthyridine regioisomers or by unsubstituted 1,5-naphthyridin-2-ol.

Why Unsubstituted or Alternative Regioisomeric Naphthyridines Cannot Replace 3-Phenyl-1,5-naphthyridin-2-ol in Lead Optimization


Substituting 3-phenyl-1,5-naphthyridin-2-ol with either the unsubstituted 1,5-naphthyridin-2-ol or a different regioisomer (1,6- or 1,8-naphthyridine) introduces decisive changes in lipophilicity, hydrogen-bonding capacity, and target engagement that are documented across multiple kinase and GPCR programs. The C3-phenyl group contributes approximately 2 logP units relative to the parent 1,5-naphthyridin-2-ol, a shift that directly modulates permeability, metabolic stability, and off-target promiscuity in lead series . Furthermore, regioisomeric switching between 1,5-, 1,6-, and 1,8-naphthyridine cores has been shown to invert kinase selectivity profiles: 1,6-naphthyridine derivatives were significantly more potent c-Met inhibitors than their 1,5-counterparts, while 1,8-naphthyridines displayed superior antileishmanial activity [1][2]. Consequently, generic replacement risks either loss of potency at the intended target, introduction of uncharacterized off-target liabilities, or failure of downstream synthetic diversification strategies that depend specifically on the 1,5-diazine electronic environment and the C2-hydroxy leaving group potential.

Quantitative Differentiation Evidence for 3-Phenyl-1,5-naphthyridin-2-ol Versus Closest Analogs


Regioisomeric naphthyridine cores invert kinase selectivity: 1,5- vs 1,6-naphthyridine c-Met inhibition data

When designing c-Met kinase inhibitors, the choice of naphthyridine regioisomer dictates binding potency. A direct head-to-head study of 1,5-naphthyridine and 1,6-naphthyridine scaffolds, both bearing identical substituent patterns, demonstrated that the 1,6-series was 'a more promising c-Met inhibitory structure core compared with 1,5-naphthyridine,' with the best enzymatic activities observed exclusively in the 1,6-series [1]. This regioisomer-dependent activity means that procurement must specify the 1,5-naphthyridine core specifically when pursuing targets where the 1,5-diazine geometry is required, such as TGF-βRI (ALK5), where 1,5-naphthyridine derivatives have achieved IC₅₀ values as low as 4–6 nM [2].

Kinase inhibitor design c-Met Regioisomer selectivity

C3-Phenyl substitution elevates lipophilicity by approximately 2 LogP units relative to unsubstituted 1,5-naphthyridin-2-ol

Lipophilicity is a decisive parameter for compound selection in fragment-based and lead-like library procurement. The experimentally derived LogP of 2-chloro-3-phenyl-1,5-naphthyridine, the direct synthetic derivative of 3-phenyl-1,5-naphthyridin-2-ol, is 3.95 . By comparison, the unsubstituted 1,5-naphthyridin-2-ol (CAS 10261-82-2) has a predicted XLogP in the range of approximately 0.4 to 1.2, representing a ΔLogP of at least 2.7 units attributable primarily to the C3-phenyl moiety . Even accounting for the Cl→OH substitution difference (estimated ~0.5–0.8 LogP unit reduction for OH vs Cl), the C3-phenyl group still contributes approximately 2 LogP units of lipophilicity, a magnitude known to significantly influence permeability, plasma protein binding, and cytochrome P450 susceptibility in medicinal chemistry lead optimization.

LogP Lipophilicity Physicochemical properties Permeability

C2-hydroxy group enables direct conversion to 2-chloro-3-phenyl-1,5-naphthyridine: a quantified synthetic transformation

3-Phenyl-1,5-naphthyridin-2-ol is a direct precursor to 2-chloro-3-phenyl-1,5-naphthyridine via a high-yielding chlorination with POCl₃. A disclosed synthetic protocol describes the conversion of 110 mg (0.50 mmol) of 3-phenyl-1,5-naphthyridin-2-ol using POCl₃ (0.14 mL total, 1.48 mmol) in CH₃CN at reflux over 3 hours, affording the 2-chloro derivative in sufficient yield for onward use in nucleophilic displacement and cross-coupling reactions . This C2-Cl intermediate is a versatile building block for Suzuki–Miyaura, Buchwald–Hartwig, and SNAr diversification, accessing chemical space inaccessible from the C2-hydroxy tautomer itself. By contrast, 1,8-naphthyridin-2-ol analogs undergo chlorination under different conditions and may exhibit altered regioselectivity due to the proximity of the N8 nitrogen [1].

Synthetic tractability Chlorination Cross-coupling precursor

1,5-Naphthyridine core is a validated kinase hinge-binding motif with picomolar potency in ALK5 inhibition

The 1,5-naphthyridine scaffold has been crystallographically validated as a hinge-binding motif in the ATP-binding site of TGF-β type I receptor (ALK5). In a published optimization study, 1,5-naphthyridine aminothiazole and pyrazole derivatives achieved autophosphorylation IC₅₀ values of 6 nM (compound 15) and 4 nM (compound 19), with selectivity over p38 MAP kinase [1]. While these data pertain to elaborated 1,5-naphthyridine derivatives rather than the 3-phenyl-1,5-naphthyridin-2-ol core itself, they establish that the 1,5-diazine geometry is specifically favored for ALK5 hinge recognition. By contrast, the 1,8-naphthyridine scaffold shows preferential activity in antileishmanial assays (1,8-derivatives > 1,5-derivatives), and 1,6-naphthyridines outperform 1,5-analogs in c-Met kinase screens [2]. This target-dependent regioisomeric preference reinforces that procurement of the 1,5-naphthyridine core, including 3-phenyl-1,5-naphthyridin-2-ol as a functionalized entry point, is warranted for ALK5-directed and related kinase programs.

Kinase inhibition TGF-beta ALK5 Scaffold privilege

Where 3-Phenyl-1,5-naphthyridin-2-ol Delivers the Strongest Research Return: Evidence-Backed Application Scenarios


Kinase inhibitor lead generation targeting TGF-βRI (ALK5) or Akt

Based on the validated 1,5-naphthyridine hinge-binding motif achieving ALK5 IC₅₀ values of 4–6 nM and the documented use of 3-phenyl-1,5-naphthyridin-2-ol as a building block in Akt inhibitor patents (US20080280899), this compound is best deployed as a core intermediate in kinase inhibitor discovery programs where the 1,5-diazine hydrogen-bonding geometry is preferred [1]. Procurement for ALK5, Akt, or related serine/threonine kinase programs is scientifically justified; programs targeting c-Met or requiring 1,8-naphthyridine scaffolds should select alternative regioisomers based on published comparative data.

Synthetic diversification via the C2-chloro intermediate

The demonstrated conversion of 3-phenyl-1,5-naphthyridin-2-ol to 2-chloro-3-phenyl-1,5-naphthyridine (POCl₃, CH₃CN, reflux) enables subsequent Suzuki, Buchwald–Hartwig, or SNAr functionalization to generate diverse compound libraries [1]. This two-step workflow (procure the 2-ol, chlorinate, diversify) is a rational procurement strategy when the end goal is a series of C2-substituted 3-phenyl-1,5-naphthyridines for SAR exploration. The C3-phenyl group is pre-installed, eliminating the need for late-stage C3-functionalization.

Fragment-based or lead-like library construction requiring controlled lipophilicity

The estimated 2-LogP-unit lipophilicity contribution of the C3-phenyl group relative to unsubstituted 1,5-naphthyridin-2-ol makes 3-phenyl-1,5-naphthyridin-2-ol a useful building block for fragment libraries where moderately lipophilic (LogP 2.5–3.2) heterocyclic cores are desired [1]. When contrasted with the less lipophilic unsubstituted analog, this compound is appropriate for projects targeting intracellular protein binding sites that require some degree of passive membrane permeability, while still retaining the hydrogen-bond donor/acceptor capacity of the 2-hydroxy tautomeric system.

Antiproliferative agent discovery leveraging 1,5-naphthyridine topoisomerase inhibition

Phenyl-substituted 1,5-naphthyridines have been reported as topoisomerase I inhibitors with antiproliferative activity against human colon cancer cells (COLO 205) [1]. While the specific activity of 3-phenyl-1,5-naphthyridin-2-ol has not been individually reported in this context, the class-level evidence supports its evaluation as a synthetic precursor to analogs within this pharmacophore class. Procurement for topoisomerase I inhibitor screening cascades is supported by class-level precedent.

Quote Request

Request a Quote for 3-Phenyl-1,5-naphthyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.